molecular formula C27H21NO7 B11039550 methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate

methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate

Cat. No.: B11039550
M. Wt: 471.5 g/mol
InChI Key: JEFXFJHXEMMCQA-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furochromenyl group, a methoxyaniline moiety, and a benzoate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable carbonyl compound to form the intermediate, which is then cyclized to produce the furochromenyl core. The final step involves esterification with methyl benzoate under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{2-[(4-METHOXYANILINO)CARBONYL]-4-OXO-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMEN-3-YL}BENZOATE stands out due to its furochromenyl core, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 4-[2-[(4-methoxyphenyl)carbamoyl]-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl]benzoate

InChI

InChI=1S/C27H21NO7/c1-32-18-13-11-17(12-14-18)28-25(29)24-21(15-7-9-16(10-8-15)26(30)33-2)22-23(35-24)19-5-3-4-6-20(19)34-27(22)31/h3-14,21,24H,1-2H3,(H,28,29)

InChI Key

JEFXFJHXEMMCQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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